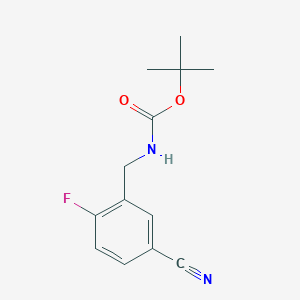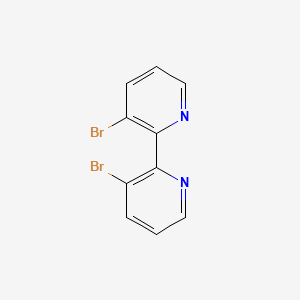
3,3'-Dibromo-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dibromo-2,2’-bipyridine is an organic compound with the molecular formula C10H6Br2N2. It is a derivative of bipyridine, where two bromine atoms are substituted at the 3 and 3’ positions of the bipyridine ring. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dibromo-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of 3,3’-Dibromo-2,2’-bipyridine can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. This method involves the use of automated reactors and precise control of temperature, pressure, and reagent flow rates .
化学反应分析
Types of Reactions
3,3’-Dibromo-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands such as triphenylphosphine (PPh3) and bases like potassium carbonate (K2CO3) in solvents like toluene or dioxane.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, Suzuki coupling with phenylboronic acid yields 3,3’-diphenyl-2,2’-bipyridine .
科学研究应用
3,3’-Dibromo-2,2’-bipyridine has a wide range of applications in scientific research:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Material Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Biological Studies: Metal complexes of 3,3’-Dibromo-2,2’-bipyridine are investigated for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3,3’-Dibromo-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A parent compound without bromine substitution, widely used as a ligand in coordination chemistry.
4,4’-Dibromo-2,2’-bipyridine: Another brominated derivative with bromine atoms at the 4 and 4’ positions, used in similar applications but with different electronic properties.
Uniqueness
3,3’-Dibromo-2,2’-bipyridine is unique due to the specific positioning of the bromine atoms, which influences its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex ligands and materials with tailored properties .
属性
CAS 编号 |
1189043-17-1 |
|---|---|
分子式 |
C10H6Br2N2 |
分子量 |
313.98 g/mol |
IUPAC 名称 |
3-bromo-2-(3-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H |
InChI 键 |
MCXPUPKYSSCIFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


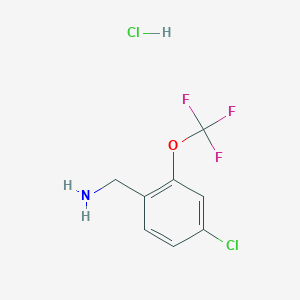
![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)
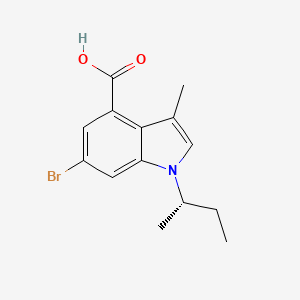
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
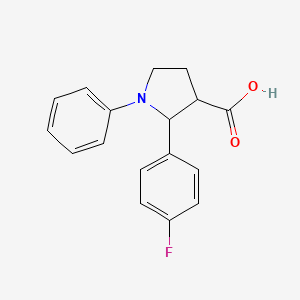
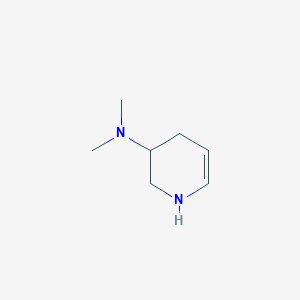
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
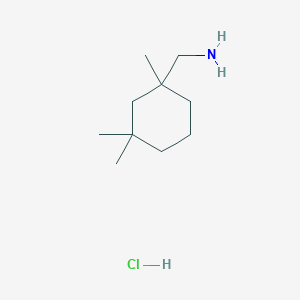

![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)

